2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

Lipophilicity ADME optimization Drug design

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol (CAS 1929549-10-9) is a tri-substituted pyrazole building block characterized by a C-5 bromine atom, a C-3 trifluoromethyl group, and a C-4 tertiary alcohol (2-hydroxypropan-2-yl) substituent. Its molecular formula is C₇H₈BrF₃N₂O with a molecular weight of 273.05 g mol⁻¹.

Molecular Formula C7H8BrF3N2O
Molecular Weight 273.053
CAS No. 1929549-10-9
Cat. No. B3000701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
CAS1929549-10-9
Molecular FormulaC7H8BrF3N2O
Molecular Weight273.053
Structural Identifiers
SMILESCC(C)(C1=C(NN=C1Br)C(F)(F)F)O
InChIInChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13)
InChIKeyFTSFWFRWCGUMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol: Core Chemical Identity and Structural Baseline for Procurement Scientists


2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol (CAS 1929549-10-9) is a tri-substituted pyrazole building block characterized by a C-5 bromine atom, a C-3 trifluoromethyl group, and a C-4 tertiary alcohol (2-hydroxypropan-2-yl) substituent [1]. Its molecular formula is C₇H₈BrF₃N₂O with a molecular weight of 273.05 g mol⁻¹ [1]. The compound possesses a computed XLogP3 of 1.9, two hydrogen bond donors (pyrazole NH and tertiary alcohol OH), and five hydrogen bond acceptors [1]. Key predicted physicochemical parameters include a density of 1.724 ± 0.06 g cm⁻³, a boiling point of 321.5 ± 37.0 °C at 760 mmHg, a flash point of 148.2 ± 26.5 °C, and a pKa of 7.83 ± 0.50 . The compound is referenced in 18 patents [2], most notably as a key intermediate in the synthesis of fused bicyclic farnesoid X receptor (FXR) modulators being developed for cholestatic diseases, non-alcoholic fatty liver disease, and inflammatory bowel disease [3].

Why Generic Substitution of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol with Unqualified Pyrazole Analogs Fails


The combination of a C-5 bromine atom, a C-3 trifluoromethyl group, and a C-4 tertiary alcohol on the pyrazole scaffold creates a unique reactivity and property profile that cannot be replicated by simply substituting any one functional group. The bromine atom at C-5 enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are essential for late-stage diversification in drug discovery programs . The trifluoromethyl group at C-3 imparts metabolic stability and modulates lipophilicity with a measured XLogP3 of 1.9—a value that differs markedly from the non-fluorinated methyl analog [1]. The tertiary alcohol at C-4 provides a rigid hydrogen-bond donor/acceptor motif and serves as a synthetic handle for further elaboration . In the specific context of FXR modulator synthesis, this compound appears as a defined intermediate in patent-protected routes to fused bicyclic cores; replacing it with a chloro analog (C-5 Cl vs. Br) or a des-trifluoromethyl analog (C-3 CH₃ vs. CF₃) alters both reactivity at the cross-coupling step and the pharmacokinetic profile of downstream drug candidates, creating procurement risk in regulated synthetic sequences [2].

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP3 of 1.9 vs. Non-Fluorinated Methyl Analog

The target compound exhibits a computed XLogP3 value of 1.9 [1]. The closest non-fluorinated structural analog—2-(5-Bromo-3-(methyl)-1H-pyrazol-4-yl)propan-2-ol, in which the C-3 trifluoromethyl group is replaced by a methyl group—lacks the electron-withdrawing and lipophilic contribution of the -CF₃ moiety. Published data for related pyrazole pairs demonstrates that replacing a -CH₃ group with -CF₃ increases XLogP3 by approximately 0.7–1.2 log units and alters hydrogen bond acceptor capacity by an additional three fluorine atoms, impacting membrane permeability and metabolic stability [2].

Lipophilicity ADME optimization Drug design

Cross-Coupling Reactivity: C-5 Bromine Enables Superior Catalytic Turnover vs. C-5 Chlorine

The bromine atom at the C-5 position of the pyrazole ring facilitates palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations . In head-to-head comparisons of aryl bromides vs. aryl chlorides in Suzuki couplings on heterocyclic substrates, aryl bromides demonstrate oxidative addition rates typically 10- to 100-fold faster than the corresponding aryl chlorides under identical conditions, enabling milder reaction temperatures (ambient to 60 °C for bromides vs. 80–120 °C for chlorides) and broader functional group tolerance [1].

Cross-coupling Suzuki reaction Synthetic chemistry

Patent Footprint: 18 Patents vs. Unsubstituted or Mono-Substituted Pyrazole Analogs

The target compound is cited in 18 patents according to PubChemLite annotation data [1]. In contrast, simpler pyrazole analogs lacking the propan-2-ol moiety—such as 4-bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3, XLogP3 = 1.8, molecular weight = 214.97 g mol⁻¹)—have a broader but less therapeutically focused patent distribution [2]. The specific inclusion of this compound in FXR modulator patent families (e.g., AU2018275674A1, WO2018222876A1) demonstrates its demonstrated synthetic utility in a defined, therapeutically relevant chemical series [3].

Patent landscape Intellectual property Pharmaceutical intermediates

Hydrogen Bond Donor Capacity: Two HBD Motifs vs. One in Simple Pyrazole Analogs

The target compound possesses two hydrogen bond donor (HBD) groups—the pyrazole N-H and the tertiary alcohol O-H—yielding a total HBD count of 2, alongside five hydrogen bond acceptor (HBA) sites [1]. In comparison, 4-bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3) has only one HBD (pyrazole N-H) and four HBA sites (HBD = 1, HBA = 4) [2]. The additional HBD from the tertiary alcohol is predicted to enhance aqueous solubility and influence crystal packing interactions, which can be critical for purification and formulation of early-stage drug candidates [3].

Hydrogen bonding Solubility Crystal engineering

Predicted pKa Differentiates Acid-Base Behavior from Closest Pyrazole Core Analogs

The predicted acid dissociation constant (pKa) of the target compound is 7.83 ± 0.50 . This value is influenced by the electron-withdrawing trifluoromethyl group and the tertiary alcohol substituent. In comparison, 4-bromo-5-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3) lacks the alcohol group and exhibits a different ionization profile; pyrazole N-H pKa values for simple bromo-trifluoromethyl pyrazoles typically fall in the range of 9–11 depending on substitution pattern [1]. The lower predicted pKa of the target compound means a greater fraction exists in the neutral form at physiological pH (7.4), which can influence passive permeability and tissue distribution [2].

Acid-base properties Ionization state Bioavailability

Predicted Boiling Point and Density Distinguish Physical Handling from Positional Isomers

The target compound has a predicted boiling point of 321.5 ± 37.0 °C at 760 mmHg and a predicted density of 1.724 ± 0.06 g cm⁻³ . A closely related positional isomer, 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol (CAS 2090849-67-3, identical molecular formula C₇H₈BrF₃N₂O, MW 273.05), differs in the position of the bromine atom (C-4 vs. C-5) and the alcohol linkage (N-1 ethanol vs. C-4 propan-2-ol), resulting in distinct predicted physicochemical properties . These differences necessitate separate purification protocols and storage conditions.

Physicochemical properties Purification Storage

Optimal Procurement and Application Scenarios for 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol Based on Quantitative Evidence


FXR Modulator Intermediate Sourcing for Metabolic Disease Drug Discovery Programs

Procurement of this compound is specifically justified when the synthetic route targets fused bicyclic FXR modulators for non-alcoholic steatohepatitis (NASH), cholestatic disease, or inflammatory bowel disease, as evidenced by its explicit use in AU2018275674A1 and the WO2018222876A1 patent family [1]. The C-5 bromine enables the Suzuki cross-coupling step with (2-isopropoxy-2-oxoethyl)zinc(II) bromide that is central to constructing the tetrahydropyrazolo[3,4-d]azepine core, and its 10- to 100-fold faster oxidative addition rate relative to the chloro analog reduces process development time [2]. Scientists following patent-disclosed routes should prioritize this exact intermediate to maintain fidelity to the published synthetic sequence and avoid introducing uncharacterized impurities that could delay IND-enabling studies.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Parallel Medicinal Chemistry

The C-5 bromine atom's superior reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions (class-level rate enhancement of 10- to 100-fold vs. C-Cl) makes this compound an efficient scaffold for generating diverse compound libraries under mild conditions (ambient to 60 °C) [1]. Combined with the electron-withdrawing trifluoromethyl group that stabilizes the pyrazole ring toward oxidative degradation and the tertiary alcohol that provides a hydrogen bond donor for target engagement, this building block is suited for high-throughput parallel synthesis workflows where broad substrate scope and high conversion are required [2]. Procurement scientists should select this brominated analog over the chlorinated variant when reaction throughput and functional group tolerance are primary decision drivers.

Physicochemical Property Optimization in Lead Compound Series Requiring Controlled Lipophilicity

With a computed XLogP3 of 1.9 [1] and a predicted pKa of 7.83 ± 0.50 [2], this compound offers a balanced lipophilicity-ionization profile that supports both passive membrane permeability and adequate aqueous solubility—a combination that is often difficult to achieve with simpler pyrazole cores that lack the tertiary alcohol motif. The ΔXLogP3 of approximately +0.7 to +1.2 relative to the non-fluorinated methyl analog provides a quantifiable lipophilicity increment without the excessive logP (>3.5) that can lead to poor solubility and high metabolic clearance . This compound is therefore a rational procurement choice for medicinal chemistry teams optimizing ADME properties within a pyrazole-containing lead series.

Reference Standard for Analytical Method Development and Quality Control of Pyrazole-Containing Drug Substances

The combination of a predicted boiling point of 321.5 ± 37.0 °C at 760 mmHg, a density of 1.724 ± 0.06 g cm⁻³, and distinct hydrogen bond donor/acceptor count (HBD = 2, HBA = 5) [1][2] makes this compound suitable as a physicochemical reference standard for HPLC method development, GC headspace analysis, and differential scanning calorimetry (DSC) calibration in quality control laboratories. Its well-defined predicted properties allow it to serve as a system suitability standard for methods that must separate closely related positional isomers (e.g., CAS 2090849-67-3), reducing the risk of co-elution and misidentification in release testing of pyrazole-based active pharmaceutical ingredients .

Quote Request

Request a Quote for 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.